Tri-o-tolylchlorosilane Resists Tetraarylsilane Formation While Triphenylchlorosilane Reacts Readily
Tri-o-tolylchlorosilane does not react with o-tolyllithium at 35 °C; formation of tetra-o-tolylsilane requires heating to 170 °C. In contrast, triphenylchlorosilane reacts with phenyllithium readily at 35 °C to give tetraphenylsilane in good yield [1]. Under identical conditions (excess aryllithium, ether solvent), tri-o-tolylchlorosilane yields only the starting triarylchlorosilane, whereas the triphenyl analog proceeds to the tetra-substituted product [2].
| Evidence Dimension | Reaction temperature required for fourth aryl substitution on silicon |
|---|---|
| Target Compound Data | No reaction at 35 °C; tetra-o-tolylsilane formed only at 170 °C (tri-o-tolylchlorosilane + o-tolyllithium) |
| Comparator Or Baseline | Triphenylchlorosilane + phenyllithium reacts at 35 °C to form tetraphenylsilane |
| Quantified Difference | Temperature differential of at least 135 °C (from 35 °C to 170 °C) required to achieve analogous tetra-substitution |
| Conditions | Aryllithium reagents in refluxing diethyl ether under nitrogen atmosphere [1] |
Why This Matters
This 135 °C temperature differential directly affects process energy cost, equipment requirements, and thermal safety margins when the compound is used as a precursor for tetraarylsilanes or mixed aryl silanes.
- [1] Gilman, H.; Smart, G. N. R. J. Org. Chem. 1950, 15, 720–740. View Source
- [2] Gilman, H.; Smart, G. N. R. J. Am. Chem. Soc. 1955, 77, 5193–5194. Stereoisomeric Tetra-o-tolylsilanes. View Source
